molecular formula C10H6N2O6 B098929 (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid CAS No. 15784-35-7

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Cat. No. B098929
CAS RN: 15784-35-7
M. Wt: 250.16 g/mol
InChI Key: VEVGTTUIMHJYSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from basic sugar or amino acid derivatives. For instance, the synthesis of 4-deoxy-4-nitrosialic acid was achieved in seven steps from D-arabinose, involving coupling reactions, ozonolysis, and fractional crystallization . Similarly, the synthesis of 2-(5-Nitroiminotetrazol-1-yl)acetic acid was performed using nitric acid and ethyl 2-(5-aminotetrazol-1-yl)acetate, followed by reactions with sodium hydroxide and cyanogen azide . These methods could potentially be adapted for the synthesis of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid has been characterized using techniques such as single-crystal X-ray diffraction. For example, a novel aggregation of (4-nitrophenoxy)acetic acid hydrazide and its dioxomolybdenum(VI) complex was characterized, revealing an octahedral coordination around the Mo atom . This suggests that nitro-substituted acetic acids can form complex structures with metal ions, which could be relevant for understanding the coordination chemistry of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Chemical Reactions Analysis

The papers describe the chemical reactions involved in the synthesis of nitro-substituted acetic acid derivatives. For instance, the ozonolysis step in the synthesis of 4-deoxy-4-nitrosialic acid is critical for the formation of the pyranoside structure . In the case of energetic salts based on nitroiminotetrazole-containing acetic acid, the formation of nitroiminotetrazolate salts indicates the ability of these compounds to form stable ionic structures . These reactions provide a foundation for predicting the reactivity of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid in various chemical environments.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid are not directly reported, the properties of similar compounds can be inferred. For example, the energetic materials based on nitroiminotetrazole-containing acetic acid were characterized spectroscopically, and their heats of formation and detonation properties were calculated . These properties are indicative of the potential energetic nature of nitro-substituted acetic acids, which could also apply to the compound of interest.

Scientific Research Applications

  • Siderophores in Biological Pathways

    • Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron. They have applications in medicine, agriculture, and environmental sciences .
    • Method : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Results : Applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • Carbonic Anhydrase Inhibitors

    • Application : The carbonic anhydrase inhibitors brinzolamide (BA) and dorzolamide (DA) are used in sports after systemic administration .
    • Method : The metabolism of BA and DA differs for the different application routes .
    • Results : Preliminary results showed that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

properties

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O6/c13-7(14)4-11-9(15)5-2-1-3-6(12(17)18)8(5)10(11)16/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVGTTUIMHJYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935811
Record name (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

CAS RN

15784-35-7
Record name NSC117422
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Record name (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-nitrophthalic anhydride (0.5 g, 0.0026 mol) and glycine (0.19 g, 0.0026 mol) were refluxed as above overnight. The clear solution was concentrated under vacuum with a rotary evaporator and the crude material triturated with hot 1,4-dioxane. Undissolved material was filtered through a Buchner funnel and washed twice with 1 ml hot 1,4-dioxane. The filtrate was diluted with water. A white solid appeared which was filtered through a Buchner and washed three times with 3–5 ml water. The product was dried in air for a short time and then in vacuo for 48–72 hours to afford 0.52 g (81%) 120 as off white crystals: mp=200–202° C.; Rf 0.73 (A): Rf 0.77 (C): Rf 0.23 (D): IR (cm−1): 2800–3200 (OH), 3096 (C═CH), 2652 (C—H), 1779 (C═O), 1724 (C═O), 1690 (C═O), 1648 (C═C), 1544 (N═O), 1470 (C═C), 1448 (C═C), 1412 (C—O), 1368 (N═O), 1260 (C—O), 722 (C═CH); MS m/z (rel intensity) 250 (15), 249 (100), 205 (89).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Yield
81%

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